molecular formula C28H27N3O9 B11059674 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11059674
M. Wt: 549.5 g/mol
InChI Key: YTQYDQGGYPWSEJ-XTQSDGFTSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzodioxin and benzodioxol intermediates, followed by their coupling with the pyrrol-2-one core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and potential applications. Its combination of functional groups provides a versatile platform for further modification and exploration in various scientific fields.

Properties

Molecular Formula

C28H27N3O9

Molecular Weight

549.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H27N3O9/c1-35-20-13-17(25(36-2)27-26(20)39-15-40-27)22-21(23(32)16-4-5-18-19(12-16)38-11-10-37-18)24(33)28(34)31(22)8-3-7-30-9-6-29-14-30/h4-6,9,12-14,22,32H,3,7-8,10-11,15H2,1-2H3/b23-21+

InChI Key

YTQYDQGGYPWSEJ-XTQSDGFTSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)C3/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C(=O)N3CCCN6C=CN=C6)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C3C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C(=O)N3CCCN6C=CN=C6)OC)OCO2

Origin of Product

United States

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